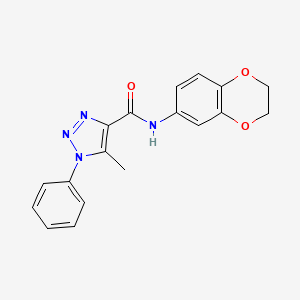

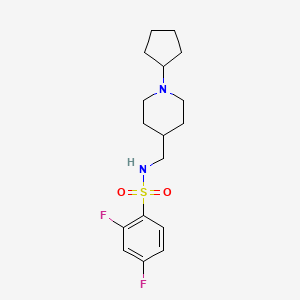

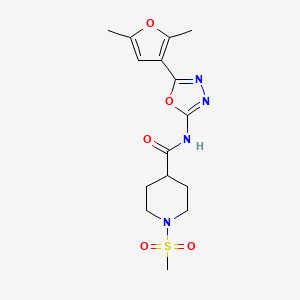

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a solid substance with an empirical formula of C12H15NO3 and a molecular weight of 221.25 . It’s structurally similar to the compound you’re asking about.

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical processes. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their chemical behavior and potential applications. For example, a significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical and Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.科学的研究の応用

Synthesis and Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds that have been extensively studied for their synthesis and potential biological activities. Research in this area has focused on creating derivatives with various biological applications, ranging from anti-inflammatory properties to antimicrobial and insecticidal activities.

Anti-inflammatory Activity : The synthesis of derivatives, specifically 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, has shown anti-inflammatory activity. These compounds were synthesized by alkylation and cyclization processes, demonstrating the potential of such derivatives in the development of anti-inflammatory drugs (Labanauskas et al., 2004).

Insecticidal Activity : The compound's analogs, particularly those incorporating the benzoheterocyclic moiety, have been evaluated for insecticidal activity against common pests like the cutworm (Spodoptera litura F). Some derivatives showed higher insecticidal activities, rivaling commercial insecticides (Sawada et al., 2003).

Antimicrobial Activity : Several synthesized derivatives have been explored for their antimicrobial potential. For instance, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activities against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Antimycobacterial and Antibacterial Applications

- Antimycobacterial and Antibacterial Properties : In a study on the synthesis of a library of 2-substituted derivatives, compounds showed good to moderate activity against bacterial strains, with some exhibiting better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. These findings suggest the potential application of these compounds in treating bacterial and mycobacterial infections (Pandya et al., 2019).

作用機序

Sulfonamides, which are part of the structure of these compounds, are known to inhibit bacterial growth and multiplication by blocking the foliate synthetase enzyme, thus impeding folic acid synthesis . They are also inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .

Safety and Hazards

将来の方向性

特性

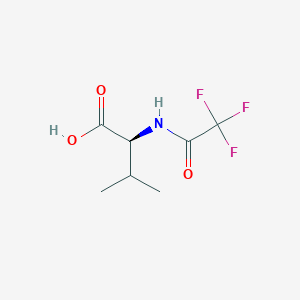

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-17(20-21-22(12)14-5-3-2-4-6-14)18(23)19-13-7-8-15-16(11-13)25-10-9-24-15/h2-8,11H,9-10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLYTHZYRASOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)

![2-[(2-Chlorophenyl)methyl]propanedioic acid](/img/structure/B2797707.png)